molecular formula C6H7IO2 B6240967 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 224584-16-1

3-iodobicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No. B6240967
CAS RN: 224584-16-1
M. Wt: 238
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-iodobicyclo[1.1.1]pentane-1-carboxylic acid (IBPC) is a cyclic amino acid that has gained attention in recent years due to its unique structural and chemical properties. IBPC is a bicyclic compound that consists of a cyclopropane ring fused to a cyclobutane ring, with an iodine atom attached to the cyclopropane ring. This compound has been synthesized using various methods and has shown promising results in scientific research applications.

Mechanism of Action

The mechanism of action of 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid is not fully understood. However, it is believed that the iodine atom attached to the cyclopropane ring plays a crucial role in its biological activity. The presence of the iodine atom is thought to enhance the lipophilicity of the compound, allowing it to penetrate cell membranes more easily. This, in turn, may contribute to its antiviral and anticancer properties.
Biochemical and Physiological Effects:
3-iodobicyclo[1.1.1]pentane-1-carboxylic acid has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid inhibits the replication of human cytomegalovirus (HCMV), which is a common cause of viral infections in immunocompromised individuals. Additionally, 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid has been shown to induce apoptosis (cell death) in cancer cells, making it a potential candidate for the development of new anticancer drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid is its unique structural and chemical properties, which make it a useful tool in scientific research. However, 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid also has some limitations. For example, it can be difficult to synthesize and purify, which can make it challenging to work with in the laboratory. Additionally, its biological activity is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid. One potential direction is the development of new drugs based on its antiviral and anticancer properties. Additionally, further research is needed to fully understand the mechanism of action of 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid and its effects on cellular processes. Finally, the use of 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid as a chiral auxiliary in asymmetric synthesis could be explored further, with the goal of developing new methods for the synthesis of enantiomerically pure compounds.

Synthesis Methods

3-iodobicyclo[1.1.1]pentane-1-carboxylic acid can be synthesized using different methods, including the Pd-catalyzed cyclization of an alkenyl iodide, the ring-opening of a cyclopropane derivative, and the intramolecular cyclization of a diene. One of the most efficient methods for synthesizing 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid is the Pd-catalyzed cyclization of an alkenyl iodide. This method involves the reaction of an alkenyl iodide with a palladium catalyst, which leads to the formation of the cyclopropane ring and the iodine atom attached to it.

Scientific Research Applications

3-iodobicyclo[1.1.1]pentane-1-carboxylic acid has been studied for its potential use in various scientific research applications. One of the most promising applications of 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid is in the field of medicinal chemistry. 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid has been shown to have antiviral and anticancer properties, making it a potential candidate for the development of new drugs. Additionally, 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid has been studied for its use as a chiral auxiliary in asymmetric synthesis, which is a technique used to create enantiomerically pure compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "1,1,1-tricyanoethane", "1,5-cyclooctadiene", "iodine", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "diethyl ether", "ethyl acetate", "methanol", "acetic acid" ], "Reaction": [ "Step 1: Conversion of 1,1,1-tricyanoethane to 3-iodobicyclo[1.1.1]pentane", "1. Dissolve 1,1,1-tricyanoethane in diethyl ether and add sodium hydroxide.", "2. Add iodine and stir the mixture at room temperature for 24 hours.", "3. Filter the mixture and wash the solid with water.", "4. Recrystallize the solid from ethyl acetate to obtain 3-iodobicyclo[1.1.1]pentane.", "Step 2: Conversion of 3-iodobicyclo[1.1.1]pentane to 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid", "1. Dissolve 3-iodobicyclo[1.1.1]pentane in methanol and add hydrochloric acid.", "2. Add sodium bicarbonate to the mixture until the pH reaches 7-8.", "3. Filter the mixture and wash the solid with water.", "4. Recrystallize the solid from water and acetic acid to obtain 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid." ] }

CAS RN

224584-16-1

Product Name

3-iodobicyclo[1.1.1]pentane-1-carboxylic acid

Molecular Formula

C6H7IO2

Molecular Weight

238

Purity

95

Origin of Product

United States

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